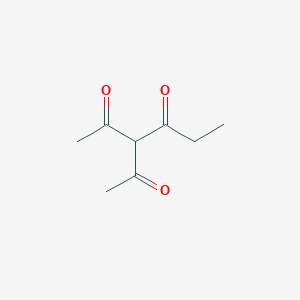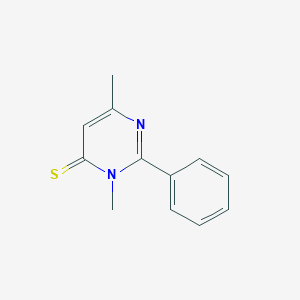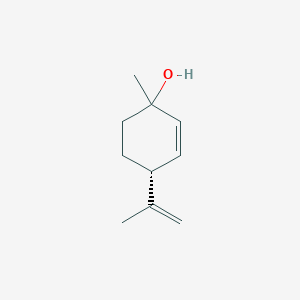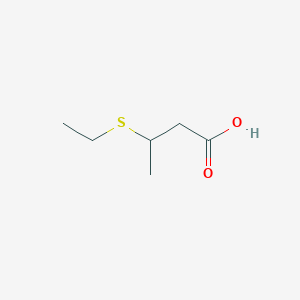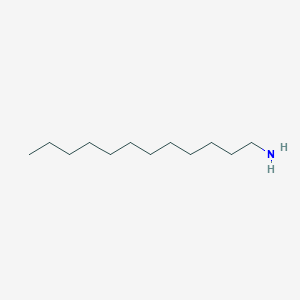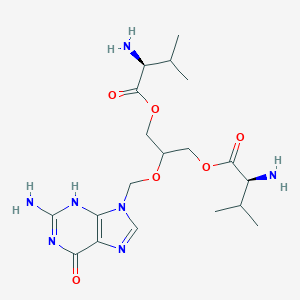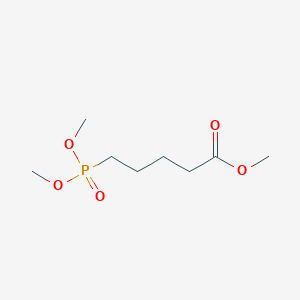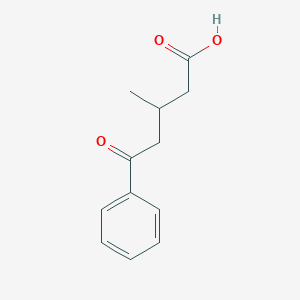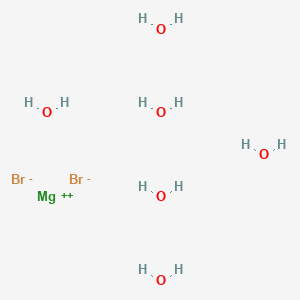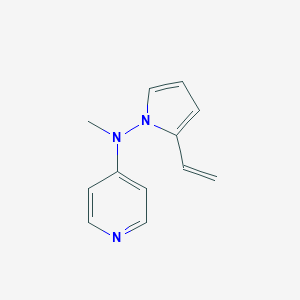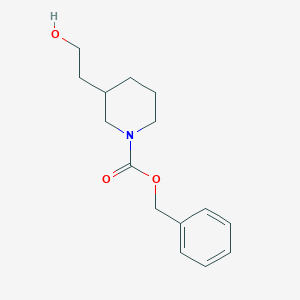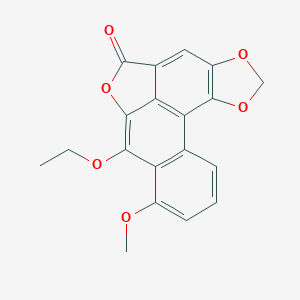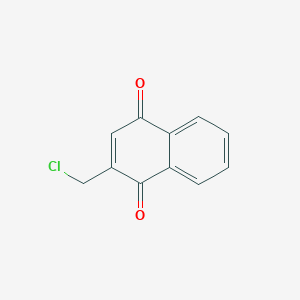
2-Chloromethyl-1,4-naphthoquinone
Übersicht
Beschreibung
2-Chloromethyl-1,4-naphthoquinone is a chemical compound with the molecular formula C11H7ClO2 . It is also known by other names such as 2-(chloromethyl)naphthalene-1,4-dione and 2-(Chloromethyl)-1,4-naphthalenedione .
Synthesis Analysis
The synthesis of 1,4-naphthoquinones, including 2-Chloromethyl-1,4-naphthoquinone, has been explored in various studies . The synthesis often involves the introduction of various chemical groups such as amines, amino acids, furan, pyran, pyrazole, triazole, indole, among others .
Molecular Structure Analysis
The molecular structure of 2-Chloromethyl-1,4-naphthoquinone consists of a benzene moiety linearly fused with a fully conjugated cyclic diketone . The compound has a molecular weight of 206.62 g/mol .
Chemical Reactions Analysis
The chemical reactions of 2-Chloromethyl-1,4-naphthoquinone have been studied in various contexts . For instance, solvent effects on this compound were investigated using optical absorption and fluorescence emission techniques .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloromethyl-1,4-naphthoquinone include a molecular weight of 206.62 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .
Wissenschaftliche Forschungsanwendungen
Oxidative Stress and Redox Signaling
“2-Chloromethyl-1,4-naphthoquinone” is a type of 1,4-Naphthoquinone, which has been studied for its effects on oxidative stress and redox signaling . These compounds can cause oxidative stress in exposed cells and affect redox signaling . They have been found to modulate gene expression and potentially beneficial outcomes have been observed .
Modulation of Receptor Tyrosine Kinases
1,4-Naphthoquinones have been found to modulate receptor tyrosine kinases, such as the epidermal growth factor receptor . This results in altered gap junctional intercellular communication .
Cardioprotective, Anti-ischemic, Hepatoprotective, Neuroprotective Properties
1,4-Naphthoquinones have been found to have cardioprotective, anti-ischemic, hepatoprotective, neuroprotective and other properties . They have been studied for their role in protecting against neurodegenerative diseases .
Antibacterial Activity
1,4-Naphthoquinone derivatives have exhibited strong antibacterial activity, with MIC values ranging between 15.625 and 500 µmol/L and EC50 values ranging between 10.56 and 248.42 µmol/L .
Use as a Prothrombogenic Compound
2-Methyl-1,4-naphthoquinone, a synthetic analogue of 1,4-naphthoquinone, is a prothrombogenic compound and is used as a model quinone in cell culture investigations .
Anti-inflammatory, Antimicrobial and Antitumor Activities
Over the past decade, a number of new 1,4-naphthoquinones have been synthesized and their anti-inflammatory, antimicrobial and antitumor activities have been studied in more detail . New, previously unknown intracellular molecular targets and mechanisms of action have been discovered .
Biochemical Tools and Probes
Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .
Inhibition of Aromatase
2,3-Dichloro 1,4-naphthoquinone and 2-methylaminophenyl-3-chloro derivative have been found to inhibit aromatase .
Induction of Cell Apoptosis
2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone has been found to induce cell apoptosis via ROS-mediated regulation of MAPK, Akt and STAT3 signaling pathways .
Sulfanyl-phenylamino-1,4-naphthoquinone Derivatives
Sulfanyl-phenylamino-1,4-naphthoquinone derivatives have been synthesized and studied for their biological properties .
Dyeing and Tanning Industries
1,4-Naphthoquinones, including “2-Chloromethyl-1,4-naphthoquinone”, have been used in the dyeing and tanning industries . They form salts and complexes with cations of various metals and are used as dyes .
Non-Invasive Detection of Pathological Areas
Some compounds of this class can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .
Oxidation and Reduction Studies
1,4-Naphthoquinones are easily susceptible to reduction, oxidation and addition of O-, N-, and S-nucleophiles . This makes them attractive for studies related to oxidation and reduction.
Zukünftige Richtungen
Future research directions for 2-Chloromethyl-1,4-naphthoquinone and similar compounds include further studies on their biosynthesis, trafficking, and resistance strategies . These compounds could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .
Eigenschaften
IUPAC Name |
2-(chloromethyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWNDBUOCWAJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195642 | |
| Record name | 2-Chloromethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-1,4-naphthoquinone | |
CAS RN |
43027-41-4 | |
| Record name | 2-Chloromethyl-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043027414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloromethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




